molecular formula C7H9N3O B010713 2-(methylamino)nicotinamide CAS No. 103976-52-9

2-(methylamino)nicotinamide

Cat. No.: B010713
CAS No.: 103976-52-9
M. Wt: 151.17 g/mol
InChI Key: DVBVURADALKRQB-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a methylamino group at the second position and a carboxamide group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or acetonitrile, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of 2-(Methylamino)pyridine-3-carboxamide may involve the use of continuous flow reactors to enhance efficiency and scalability. The process can be optimized by adjusting parameters such as solvent choice, temperature, and reaction time. Additionally, catalysts such as transition metals may be employed to improve reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)pyridine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

2-(Methylamino)pyridine-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of 2-(Methylamino)pyridine-3-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(methylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBVURADALKRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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